Compound Description: This class of compounds, represented by derivatives (9a-j) in the study, features a (E)-2-benzylidene-hydrazine-1-carbothioamide moiety connected to a 2,3-dihydro-4H-benzo[b][1,4]oxazin-4-one core via a propyl linker. The study focuses on their synthesis and structural characterization using spectroscopic methods like 1H NMR, IR, and mass spectrometry. []
Relevance: While this class of compounds shares the core structure of quinazolin-4(3H)-one with the target compound, it differs in the presence of a benzoxazine ring fused to the core and the (E)-2-benzylidene-hydrazine-1-carbothioamide substituent. The propyl linker connecting the core to another nitrogen-containing heterocycle is a shared feature, highlighting the potential exploration of similar linkers and substituents in drug discovery efforts focusing on quinazolin-4(3H)-one derivatives. []
Compound Description: BIQO-19 is a quinazolin-4(3H)-one derivative designed as an Aurora Kinase A (AKA) inhibitor. It demonstrates potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKIs) like gefitinib. BIQO-19 effectively inhibits AKA, induces G2/M phase arrest, and promotes apoptosis in NSCLC cells. []
Relevance: BIQO-19 shares the quinazolin-4(3H)-one core with the target compound, 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one. The study highlights the potential of modifying the quinazolin-4(3H)-one scaffold to target specific kinases, like AKA, for therapeutic purposes. []
Compound Description: These compounds, particularly compound 5a containing a 4-methylbenzylidene moiety, demonstrate good inhibitory activity against the α-glucosidase enzyme. The study emphasizes their potential as antidiabetic agents. []
Relevance: This series shares the quinazolin-4(3H)-one core structure with 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one. The variation lies in the substituents attached to the core, highlighting the impact of structural modifications on biological activity. Notably, the presence of a thioxothiazolidine ring and an acetamide linker in these compounds suggests potential areas for further exploration in the context of modifying the target compound for desired pharmacological effects. []
2‐anilinoquinazolin‐4(3H)‐one Derivatives
Compound Description: This study investigates 2-anilinoquinazolin-4(3H)-one derivatives as potential antiviral agents against SARS-CoV-2. Specifically, compounds 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (1), N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-dichlorophenyl)acetamide (2), and N-(7-chloro-4-oxo-3,4-dihydroquinazolin-2-yl)-N-(3,5-difluorophenyl)acetamide (3) show promising antiviral activity in a human ACE2 transgenic mouse model. []
Relevance: The 2-anilinoquinazolin-4(3H)-one derivatives share the core quinazolin-4(3H)-one structure with the target compound, 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one. This study emphasizes the versatility of the quinazolin-4(3H)-one scaffold and its potential for modification to target various therapeutic areas, including viral infections. []
Compound Description: This study focuses on the synthesis and evaluation of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring as aldose reductase (AR) inhibitors. These compounds, particularly compound 19 [2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid], demonstrate potent AR inhibitory activity in the nanomolar range, surpassing the reference drug epalrestat. []
Relevance: These compounds share the quinazolin-4(3H)-one core structure with the target compound 3-[3-oxo-3-(3-propylmorpholin-4-yl)propyl]quinazolin-4(3H)-one, emphasizing the significance of this scaffold in medicinal chemistry. The study highlights the successful utilization of the quinazolin-4(3H)-one core in developing potent and selective enzyme inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.